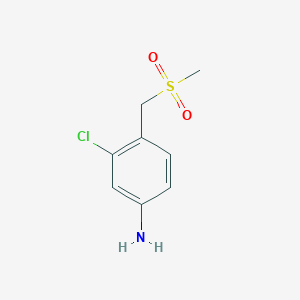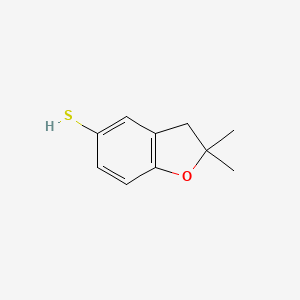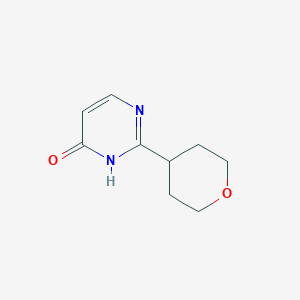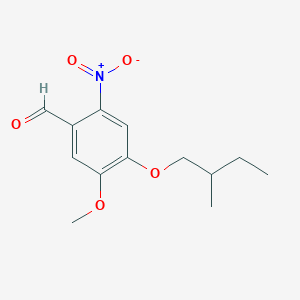
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
概要
説明
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde: is an organic compound with the molecular formula C13H17NO5. It is a derivative of benzaldehyde, featuring a methoxy group, a nitro group, and a 2-methylbutoxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.
Alkoxylation: The 2-methylbutoxy group is introduced through an alkylation reaction, typically using 2-methylbutanol and a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy and alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, methylation, and alkylation reactions.
Biology:
Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
Pharmaceutical Research: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Material Science: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde exerts its effects involves interactions at the molecular level. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzaldehyde ring. The methoxy and alkoxy groups can influence the compound’s solubility and overall chemical behavior. These interactions can modulate the compound’s activity in various chemical and biological processes.
類似化合物との比較
4-Methoxy-2-nitrobenzaldehyde: Lacks the 2-methylbutoxy group, making it less hydrophobic.
5-Methoxy-2-nitrobenzaldehyde: Lacks the 2-methylbutoxy group, affecting its reactivity and solubility.
4-(2-Methylbutoxy)-2-nitrobenzaldehyde: Lacks the methoxy group, altering its electron-donating properties.
Uniqueness: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is unique due to the presence of both methoxy and 2-methylbutoxy groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs.
特性
IUPAC Name |
5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLLIWFCBKKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


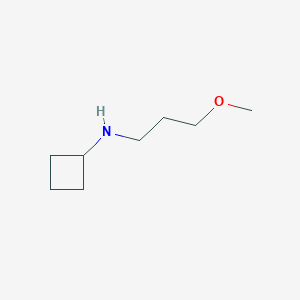
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)
amino}butanoate](/img/structure/B1428012.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
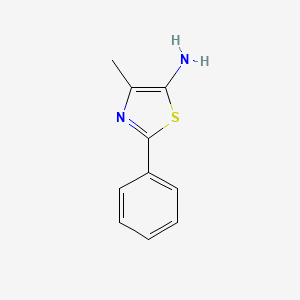
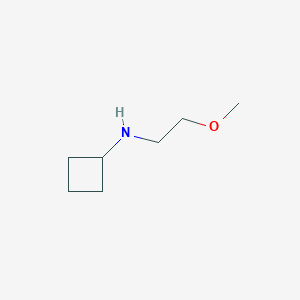
![1-[1-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOL-4-YL]METHANAMINE](/img/structure/B1428019.png)

